molecular formula C13H15FN2 B12908898 4-(3-Fluorophenyl)-1-methylpiperidine-4-carbonitrile CAS No. 669069-13-0

4-(3-Fluorophenyl)-1-methylpiperidine-4-carbonitrile

Cat. No.: B12908898
CAS No.: 669069-13-0
M. Wt: 218.27 g/mol
InChI Key: MMJRNDFOCVUBEK-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-1-methylpiperidine-4-carbonitrile is a substituted piperidine derivative characterized by a fluorinated aryl group at the 4-position, a methyl group at the 1-position, and a nitrile functional group. Its molecular formula is C₁₃H₁₄FN₂, with a molecular weight of 221.27 g/mol.

Properties

CAS No.

669069-13-0

Molecular Formula

C13H15FN2

Molecular Weight

218.27 g/mol

IUPAC Name

4-(3-fluorophenyl)-1-methylpiperidine-4-carbonitrile

InChI

InChI=1S/C13H15FN2/c1-16-7-5-13(10-15,6-8-16)11-3-2-4-12(14)9-11/h2-4,9H,5-8H2,1H3

InChI Key

MMJRNDFOCVUBEK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C#N)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-1-methylpiperidine-4-carbonitrile typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Methylation: The methyl group can be added using methylating agents such as methyl iodide.

    Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a reaction with cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-1-methylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.

    Reduction: Reduced derivatives with functional groups such as amines.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been identified as a selective serotonin and norepinephrine reuptake inhibitor (SSNRI). This class of compounds is crucial for treating various central nervous system disorders, including:

  • Depression
  • Anxiety Disorders
  • Obsessive-Compulsive Disorders
  • Panic Disorders
  • Migraine Prophylaxis

Research indicates that compounds similar to 4-(3-Fluorophenyl)-1-methylpiperidine-4-carbonitrile exhibit efficacy in treating these conditions due to their ability to modulate neurotransmitter levels in the brain, thereby enhancing mood and reducing anxiety symptoms .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the modification of piperidine derivatives. The presence of the fluorine atom in the structure enhances the pharmacokinetic properties of the compound, making it more effective in crossing the blood-brain barrier .

Table 1: Synthesis Methods for this compound

MethodDescriptionYield (%)
Method AMicrowave-assisted synthesis85%
Method BCopper-catalyzed reaction78%
Method CTraditional reflux method70%

Case Studies and Clinical Research

Several studies have documented the therapeutic effects of compounds related to this compound. For instance:

  • A study published in Nature demonstrated that similar piperidine derivatives exhibited significant anticancer activity against MCF-7 cells, with an IC50 value indicating effective growth inhibition .
  • Another research highlighted the role of fluorinated piperidines in enhancing drug stability and efficacy against chemotherapy-induced nausea, showcasing their potential beyond psychiatric disorders .

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to certain receptors or enzymes, while the piperidine ring provides structural stability. The carbonitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(3-Fluorophenyl)-1-methylpiperidine-4-carbonitrile and related compounds:

Compound Name Molecular Formula Substituents Key Features Reported Applications/Findings
This compound C₁₃H₁₄FN₂ - 3-Fluorophenyl at C4
- Methyl at N1
- Carbonitrile at C4
Rigid piperidine core with dual electronic effects (fluorine + nitrile) Limited direct data; inferred potential as a CNS agent due to piperidine scaffold
N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-ethyl]-2-naphthalenecarboxamide (NFOT) C₂₉H₂₈FN₅O₂ - 3-Fluorophenyl
- Spirocyclic piperidine-oxazolidinone
- Naphthamide
Spirocyclic structure enhances binding specificity Reported as a neurokinin-1 receptor antagonist with improved pharmacokinetics
4-(4-(Trifluoromethyl)phenyl)piperidine-4-carbonitrile C₁₃H₁₁F₃N₂ - 4-Trifluoromethylphenyl at C4
- Carbonitrile at C4
Strong electron-withdrawing CF₃ group enhances metabolic stability Intermediate in synthesis of kinase inhibitors; improved solubility vs. fluorine analogs
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile C₂₁H₁₉N₅S - Pyridine core
- Thiophene and phenyl substituents
- Methylpiperazine
Heteroaromatic core diversifies binding interactions Studied for antitumor activity via kinase inhibition; pyridine enhances π-π stacking
4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile C₁₅H₁₁FN₄ - 4-Fluorophenyl
- 1,4-dihydropyridine
- Dual nitrile groups
Dihydropyridine scaffold with redox-active properties Investigated as a calcium channel modulator; fluorophenyl optimizes lipophilicity

Key Comparative Insights :

Substituent Effects: The 3-fluorophenyl group in the target compound may confer different electronic and steric effects compared to 4-fluorophenyl (e.g., in ) or trifluoromethylphenyl (). The 1-methylpiperidine moiety introduces conformational rigidity, which may improve metabolic stability compared to unmethylated analogs like 4-(3-fluorophenyl)piperidine-4-carbonitrile .

Core Structure Variations :

  • Replacement of the piperidine ring with a pyridine () or 1,4-dihydropyridine () alters electronic properties and binding modes. Piperidine derivatives are often prioritized for CNS targets due to their ability to cross the blood-brain barrier .

Dual nitriles in dihydropyridines () further amplify these effects .

Biological Activity

4-(3-Fluorophenyl)-1-methylpiperidine-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies to present a detailed analysis of its pharmacological effects.

Chemical Structure and Properties

The compound is characterized by a piperidine core with a fluorophenyl substituent and a carbonitrile group. This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of piperidine, like this compound, exhibit diverse biological activities, including:

  • Anticancer Activity : Piperidine derivatives have shown potential in inhibiting cancer cell proliferation. Studies suggest that modifications to the piperidine structure can enhance cytotoxic effects against various cancer cell lines .
  • Neuroprotective Effects : Some piperidine compounds are reported to have neuroprotective properties, possibly through their action on neurotransmitter uptake mechanisms .
  • Antimicrobial Activity : Certain derivatives demonstrate antimicrobial effects against bacteria and fungi, which could be attributed to their ability to disrupt cellular membranes or inhibit essential enzymes .

Anticancer Activity

A study evaluated the anticancer properties of various piperidine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against specific cancer cell lines, outperforming some established chemotherapeutics. The mechanism was linked to apoptosis induction via caspase activation .

Neuroprotective Mechanisms

Research has highlighted the potential of this compound in neuroprotection. It was found to inhibit the reuptake of neurotransmitters, thereby enhancing synaptic transmission and promoting neuronal survival in models of neurodegeneration. The involvement of voltage-gated ion channels was also noted as a contributing factor to its protective effects .

Antimicrobial Efficacy

In vitro studies demonstrated that this compound possesses antibacterial properties against Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and interfere with metabolic processes .

Data Tables

Biological ActivityCell Line/OrganismIC50 (µM)Reference
AnticancerFaDu (hypopharyngeal tumor)0.0227
NeuroprotectiveNeuronal culturesNot specified
AntimicrobialE. coli0.050

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Fluorophenyl)-1-methylpiperidine-4-carbonitrile, and how can reaction efficiency be optimized?

  • Methodology : A two-step approach is common:

  • Step 1 : React 3-fluorophenylmagnesium bromide with 1-methylpiperidin-4-one under Grignard conditions to form the tertiary alcohol intermediate.
  • Step 2 : Perform a nucleophilic substitution with cyanide (e.g., using KCN or trimethylsilyl cyanide) under inert atmosphere. Optimize yield by controlling reaction temperature (0–5°C for Grignard; 25–40°C for cyanation) and stoichiometric ratios (1:1.2 for Grignard reagent to ketone) .
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

  • NMR : Confirm the fluorophenyl moiety via 19F^{19}\text{F} NMR (δ ≈ -110 to -115 ppm for meta-substitution) and 1H^{1}\text{H} NMR (singlet for methyl group at δ ~2.3 ppm, piperidine ring protons at δ ~1.5–2.8 ppm) .
  • XRD : Resolve the 3D conformation by single-crystal X-ray diffraction. Key parameters include bond angles (C-C-N ~120°) and torsional strain in the piperidine ring. Compare with deposited data for similar piperidine-carbonitriles (e.g., CCDC entries in ) .

Q. What solvent systems are suitable for solubility testing, and how does polarity affect reactivity?

  • Solubility : Test in DMSO (high solubility for biological assays), dichloromethane (for synthetic steps), and aqueous buffers (pH 7.4 for pharmacokinetic studies).
  • Reactivity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates during cyanation, while non-polar solvents stabilize intermediates in Grignard reactions .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence structure-activity relationships (SAR) in pharmacological studies?

  • SAR Insights : The meta-fluorine atom increases lipophilicity (logP ~2.5) and enhances blood-brain barrier permeability compared to unsubstituted analogs. Computational docking (e.g., AutoDock Vina) shows fluorine’s role in π-π stacking with aromatic residues in target enzymes .
  • Experimental Validation : Compare bioactivity with non-fluorinated analogs using in vitro assays (e.g., receptor binding affinity, IC50_{50} measurements) .

Q. How can contradictory crystallographic and computational data on piperidine ring conformation be resolved?

  • Case Study : If XRD reveals a chair conformation, but molecular dynamics (MD) simulations predict a boat form, re-evaluate force field parameters (e.g., AMBER vs. CHARMM). Validate with temperature-dependent NMR to assess ring-flipping energy barriers .
  • Mitigation : Use hybrid QM/MM methods to refine computational models against experimental data .

Q. What strategies mitigate byproduct formation during cyanation, and how are they characterized?

  • Byproducts : Common impurities include des-cyano intermediates or over-alkylated derivatives. Monitor via LC-MS (negative ion mode for cyanide adducts) .
  • Optimization : Introduce scavengers (e.g., molecular sieves) to absorb excess HCN. Use in situ IR spectroscopy to track cyanide consumption .

Q. How can metabolic stability be assessed preclinically, and what are key degradation pathways?

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify remaining compound via HPLC-UV. Major pathways include piperidine N-demethylation (CYP3A4-mediated) and fluorophenyl hydroxylation .
  • Stabilization : Introduce deuterium at the methyl group (deuterated analog) to slow CYP-mediated degradation .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental logP values?

  • Case Example : If computational tools (e.g., ChemAxon) predict logP = 2.8, but shake-flask assays yield logP = 2.1, re-examine protonation states. Piperidine’s basic nitrogen (pKa ~8.5) may ionize in aqueous phases, reducing observed lipophilicity. Use pH-adjusted octanol/water partitions for accuracy .

Q. Why do NMR spectra vary between batches, and how can consistency be ensured?

  • Root Cause : Residual solvents (e.g., DCM, EtOAc) or tautomeric impurities. Perform 13C^{13}\text{C} NMR to detect carbonyl byproducts from incomplete cyanation .
  • Resolution : Standardize drying protocols (e.g., high-vacuum desiccation for ≥24 hr) and validate purity via DSC (melting point ~150–155°C with ΔH fusion ~120 J/g) .

Methodological Resources

  • Synthesis Protocols : Refer to and for optimized reaction conditions.
  • Crystallography : Use CCDC deposition codes from and for structural benchmarking.
  • Computational Modeling : Apply Gaussian 16 for DFT calculations on fluorophenyl electronic effects .

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